molecular formula C19H14 B134967 3-Methylbenz[a]anthracene CAS No. 2498-75-1

3-Methylbenz[a]anthracene

Cat. No.: B134967
CAS No.: 2498-75-1
M. Wt: 242.3 g/mol
InChI Key: VYZKVUIQCRWXJH-UHFFFAOYSA-N
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Description

3-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benz[a]anthracene, characterized by the presence of a methyl group at the third position of the benzene ring. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine due to its carcinogenic properties .

Mechanism of Action

Target of Action

3-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts .

Mode of Action

The compound binds covalently to DNA, forming DNA adducts . This interaction can lead to DNA damage and mutations, which can disrupt normal cellular processes and lead to carcinogenesis .

Biochemical Pathways

This compound is metabolized by various enzymes in the body, leading to the formation of reactive intermediates . These intermediates can bind to DNA and form DNA adducts . The formation of these adducts can disrupt normal DNA replication and transcription processes, leading to mutations and potentially cancer .

Pharmacokinetics

Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it can be distributed throughout the body and metabolized by enzymes in the liver . The metabolites can then be excreted in the urine and feces .

Result of Action

The primary result of this compound’s action is the formation of DNA adducts, which can lead to DNA damage and mutations . These mutations can disrupt normal cellular processes and lead to the development of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, exposure to sunlight can lead to the formation of reactive oxygen species, which can increase the reactivity of the compound . Additionally, the presence of other pollutants can influence the metabolism and toxicity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of chemical carcinogenesis. In biology and medicine, it is used to induce tumors in laboratory animals to study cancer development and test potential anti-cancer drugs .

In chemistry, it is used to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives. Its unique structure makes it a valuable compound for investigating the photophysical and photochemical properties of aromatic hydrocarbons .

Comparison with Similar Compounds

Comparison: 3-Methylbenz[a]anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Compared to other methylated derivatives, it has distinct carcinogenic properties and is often used as a reference compound in carcinogenesis studies .

Properties

IUPAC Name

3-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZKVUIQCRWXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179697
Record name 3-Methylbenz[a]anthracene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2498-75-1
Record name 3-Methylbenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2498-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(a)anthracene, 3-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenz[a]anthracene
Source DTP/NCI
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Record name 3-Methylbenz[a]anthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLBENZ(A)ANTHRACENE
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Q & A

Q1: The provided articles discuss carcinogenic potential in relation to benzo[a]pyrene. Is 3-Methylbenz[a]anthracene also carcinogenic?

A1: While the articles don't directly assess the carcinogenicity of this compound itself, they highlight the crucial role of structure and solvent in carcinogenic potential. Research [, ] demonstrates that closely related compounds, 9-, 2-, and this compound, were non-carcinogenic in toluene but became carcinogenic when dissolved in n-dodecane. This underscores the complex interplay between compound structure and environmental factors in carcinogenesis. Further research specifically focusing on this compound is necessary to determine its carcinogenic potential.

Q2: One article mentions a synthesis route for a related compound, tetrangulol, starting with a naphthoquinone derivative. Could this method be adapted to synthesize this compound derivatives?

A2: The synthesis of tetrangulol, a 1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, utilizes a decarboxylative alkylation of a naphthoquinone derivative followed by cyclization and dehydrogenation [, ]. While this strategy provides a foundation, directly adapting it to synthesize this compound derivatives might require significant modifications. The presence of the quinone moiety in tetrangulol introduces functionalities and reactivity patterns not present in the target compound. Therefore, alternative synthetic routes or modifications to this approach would likely be necessary.

Q3: The research highlights the discovery of a novel antibacterial compound, 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, from a deep-sea bacterium. Could this finding open avenues for new drug discovery related to this compound?

A3: The isolation of 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, structurally similar to this compound, from a deep-sea Actinomadura species presents an intriguing opportunity []. While this compound exhibits immunosuppressant activity, its antibacterial activity against Staphylococcus aureus suggests potential for drug development. This discovery highlights the vast and underexplored chemical diversity of marine microorganisms, which could be a source of novel this compound analogs or derivatives with potential therapeutic applications. Further investigation into the structure-activity relationship of this compound and its analogs could pave the way for designing new antibacterial agents.

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